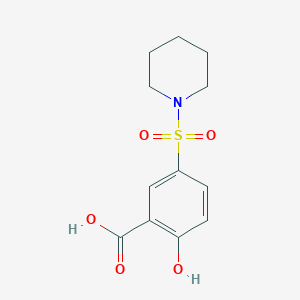

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

Descripción

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a piperidin-1-ylsulfonyl substituent at the 5-position. This structure combines the acidity of salicylic acid with the sulfonamide functionality, which is often associated with enhanced biological activity and binding affinity.

Propiedades

IUPAC Name |

2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKNTKNJVPVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonation of Salicylic Acid Derivatives

The introduction of a sulfonyl group at position 5 of 2-hydroxybenzoic acid (salicylic acid) typically employs sulfonation agents such as chlorosulfonic acid. This step generates 5-sulfo-2-hydroxybenzoic acid, which is subsequently converted to the sulfonyl chloride intermediate using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, in the synthesis of related sulfonamides, chlorosulfonic acid reacts with aromatic rings to install sulfonic acid groups, which are then chlorinated.

Sulfonyl Chloride Intermediate Characterization

The sulfonyl chloride intermediate (5-chlorosulfonyl-2-hydroxybenzoic acid) is highly reactive, necessitating low-temperature handling (<5°C) and inert atmospheres to prevent hydrolysis. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying its structure before proceeding to amine coupling.

Piperidine Coupling and Sulfonamide Formation

Nucleophilic Substitution with Piperidine

The sulfonyl chloride intermediate reacts with piperidine in a biphasic solvent system, often using water and an organic phase (e.g., amyl acetate or dichloromethane). Potassium carbonate (K₂CO₃) facilitates deprotonation of piperidine, enhancing its nucleophilicity. A representative procedure from patent literature involves combining β-chloroethylpiperidine hydrochloride with methyl 4-hydroxybenzoate in amyl acetate at 110–115°C for 4.5 hours, achieving yields exceeding 90% after crystallization.

Table 1: Reaction Conditions for Sulfonamide Formation

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 110–115°C | Prevents side reactions |

| Solvent | Amyl acetate | Enhances organic phase separation |

| Base | K₂CO₃ (powdered) | Improves reaction kinetics |

| Reaction Time | 4.5 hours | Ensures complete conversion |

Acidic Workup and Crystallization

Post-reaction, the mixture is acidified with hydrochloric acid (HCl) to protonate unreacted piperidine and precipitate the product. Cooling the aqueous phase to 0–5°C and adding acetone induces crystallization, yielding 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid with >99% purity by high-performance liquid chromatography (HPLC).

Alternative Synthetic Routes and Modifications

Protection-Deprotection Strategies

To prevent unwanted side reactions at the hydroxy group, temporary protection using acetyl or trimethylsilyl groups is employed. For example, methyl 2-(trimethylsilyloxy)benzoate can undergo sulfonation, followed by deprotection with aqueous HCl to regenerate the hydroxy group.

Microwave-Assisted Synthesis

Recent advancements in patent literature describe microwave irradiation reducing reaction times from hours to minutes. In one instance, coupling piperidine with a sulfonyl chloride derivative under microwave conditions (150°C, 20 minutes) achieved comparable yields to conventional heating.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

HPLC analysis with a C18 column and UV detection at 254 nm is standard for assessing purity. The target compound typically elutes at 8.2 minutes under isocratic conditions (60:40 acetonitrile:water with 0.1% trifluoroacetic acid).

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, COOH), 10.8 (s, 1H, OH), 7.8–7.6 (m, 2H, Ar-H), 3.1–2.9 (m, 4H, piperidine-H), 1.6–1.4 (m, 6H, piperidine-H).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidinylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Its structure allows for interactions with various biological targets, including enzymes involved in pain and inflammation pathways.

Case Study: HIV-1 Integrase Inhibition

Research indicates that derivatives of this compound can inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. The presence of the piperidinyl group enhances binding affinity, which has been demonstrated in studies where modifications to the compound resulted in low micromolar inhibitors with significant selectivity for the strand transfer reaction over other enzymatic activities .

Organic Synthesis

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid serves as a valuable building block in organic synthesis. Its functional groups facilitate nucleophilic attacks and electrophilic substitutions, making it useful for creating more complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing various derivatives with enhanced biological activities. |

| Scaffold Design | Acts as a scaffold for developing new therapeutic agents targeting specific diseases. |

Biological Activities

The compound has shown promising biological activities beyond its application in drug development. Studies have highlighted its antimicrobial properties, suggesting potential use against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

Research explored the antimicrobial efficacy of related compounds against multidrug-resistant pathogens. The structure-dependent activity indicated that modifications to the benzoic acid framework could lead to enhanced effectiveness against Gram-positive bacteria .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in developing specialty chemicals and materials with specific properties tailored for industrial needs.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Specialty Chemicals | Development of chemicals with tailored properties for specific industrial applications. |

| Material Science | Used in creating materials that require specific chemical interactions or stability. |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets and pathways . The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid and analogous compounds:

Structural and Functional Insights

Acidity and Reactivity :

- The hydroxyl group at the 2-position confers acidity (pKa ~2-3), similar to salicylic acid, enabling hydrogen bonding with biological targets. Methoxy-substituted analogs (e.g., 2-methoxy derivatives) exhibit reduced acidity, which may influence solubility and ionization under physiological conditions .

- Sulfasalazine’s azo linker (-N=N-) is redox-sensitive, enabling site-specific activation in the colon, a feature absent in the sulfonyl-linked target compound .

Biological Activity: Antimicrobial Potential: The piperidin-1-ylsulfonyl group in the target compound resembles sulfonamide antibiotics (e.g., sulfadiazine), suggesting possible inhibition of dihydropteroate synthase . In contrast, Sulfasalazine’s pyridinylsulfamoyl group targets inflammatory pathways . Anti-inflammatory Applications: Sulfasalazine’s prodrug design contrasts with the direct sulfonamide functionality in this compound, which may act via COX inhibition or NF-κB modulation .

Physicochemical Properties: Lipophilicity: The piperidine ring in the target compound increases basicity (pKa ~10-11 for piperidine) and logP compared to aromatic substituents (e.g., phenylazo or pyridinyl groups). For example, 5-octanoylsalicylic acid’s long alkyl chain (logP ~4.5) enhances membrane permeability vs. the target compound (estimated logP ~1.5-2.0) . Solubility: Sulfasalazine’s azo and sulfamoyl groups reduce aqueous solubility (~0.1 mg/mL), whereas the hydroxyl and sulfonyl groups in the target compound may improve solubility in polar solvents .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonation of 5-chlorosalicylic acid followed by nucleophilic substitution with piperidine, analogous to methods for 2-methoxy derivatives . In contrast, Sulfasalazine requires diazo coupling, a more complex step .

Computational and Experimental Data

- Docking Studies : AutoDock4 simulations () predict that the piperidine ring’s flexibility allows better accommodation in enzyme active sites compared to rigid aromatic substituents in Sulfasalazine.

- Electronic Properties : Density-functional theory (DFT) calculations () indicate that the sulfonyl group’s electron-withdrawing nature enhances the hydroxyl group’s acidity, critical for hydrogen-bond interactions .

Actividad Biológica

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a hydroxyl group and a piperidinyl sulfonyl substituent, which contribute to its biological properties. The presence of the sulfonyl group enhances solubility and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | |

| Enterococcus faecalis | 62.5 - 125 | |

| Escherichia coli | >125 |

The compound's mechanism involves the inhibition of protein synthesis, leading to bactericidal effects as evidenced by its minimal inhibitory concentration (MIC) values that compare favorably against standard antibiotics like ciprofloxacin.

Antiviral Activity

This compound has been investigated for its potential as an HIV integrase inhibitor. In a study, it was shown to inhibit the interaction between integrase and LEDGF/p75 cofactor, which is crucial for viral replication.

Table 2: Antiviral Activity

| Compound | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl) benzamide | 5 | Inhibition of strand transfer reaction |

This suggests that modifications to the piperidine structure can enhance antiviral efficacy.

Study on Antibacterial Efficacy

A comprehensive evaluation of various derivatives of piperidinyl benzoic acids demonstrated that those with enhanced lipophilicity exhibited improved antibacterial activity. The study indicated that structural modifications could lead to compounds with lower MIC values than traditional antibiotics, suggesting a promising avenue for drug development.

Study on Biofilm Inhibition

Another study assessed the biofilm formation inhibition capabilities of this compound against Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound significantly reduced biofilm formation, indicating its potential utility in treating biofilm-associated infections.

Table 3: Biofilm Inhibition Data

Q & A

Basic: Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid to improve yield and purity? A:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation reactions involving piperidine derivatives by stabilizing intermediates. Avoid protic solvents to minimize side reactions .

- Catalyst Screening: Use catalytic bases like triethylamine to deprotonate intermediates during sulfonyl chloride coupling. Excess base may lead to hydrolysis; monitor pH dynamically .

- Temperature Control: Maintain temperatures below 60°C during sulfonation to prevent decomposition of the benzoic acid core. Gradual reagent addition reduces exothermic side reactions .

Basic: Characterization Techniques

Q: What analytical methods are recommended for characterizing this compound and its intermediates? A:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the sulfonyl-piperidine linkage (δ ~3.0–3.5 ppm for piperidine protons) and hydroxyl group (δ ~10–12 ppm) .

- HPLC-PDA: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity. Retention time shifts indicate residual solvents or unreacted precursors .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ at m/z 328.06) and detects trace impurities .

Advanced: Synthetic Challenges in Complex Scaffolds

Q: What are the key challenges in incorporating this compound into larger, multifunctional scaffolds for drug discovery? A:

- Regioselectivity: The hydroxyl group at position 2 may interfere with electrophilic substitutions. Protect the hydroxyl with acetyl groups before introducing additional functionalization .

- Sulfonyl Stability: The piperidine-sulfonyl bond is prone to hydrolysis under acidic conditions. Use anhydrous reagents and inert atmospheres during coupling steps .

- Informer Library Cross-Validation: Compare synthetic outcomes with structurally related compounds (e.g., morpholine-sulfonyl analogs) to identify reaction limitations and optimize conditions .

Advanced: Impurity Profiling and Control

Q: How can researchers identify and quantify process-related impurities in this compound? A:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways. Monitor for sulfonic acid derivatives or piperidine cleavage products .

- HPLC-MS/MS: Use a gradient method with ammonium acetate buffer (pH 6.5) and acetonitrile to separate impurities. Quantify using external standards of known degradation products .

- EP/JP Reference Standards: Cross-reference with pharmacopeial guidelines for benzoic acid derivatives to validate impurity thresholds (e.g., ≤0.15% for any single unknown) .

Advanced: Reactivity Studies in Biological Systems

Q: How does the piperidine-sulfonyl moiety influence the compound’s reactivity in enzyme-binding assays? A:

- Electronic Effects: The electron-withdrawing sulfonyl group reduces electron density on the benzoic acid ring, potentially enhancing hydrogen bonding with catalytic residues (e.g., in cyclooxygenase enzymes). Compare with morpholine-sulfonyl analogs to isolate electronic contributions .

- Steric Hindrance: Piperidine’s six-membered ring may limit access to hydrophobic enzyme pockets. Conduct docking simulations with truncated analogs (e.g., pyrrolidine-sulfonyl) to assess steric effects .

- Metabolic Stability: Incubate with liver microsomes to evaluate sulfonyl group cleavage. LC-MS can detect sulfonic acid metabolites .

Basic: Solubility and Formulation Strategies

Q: What formulation approaches improve the aqueous solubility of this compound for in vitro studies? A:

- Salt Formation: Convert the free acid to a potassium or sodium salt (e.g., via ion-exchange chromatography) to enhance solubility. Monitor pH to prevent precipitation .

- Co-Solvent Systems: Use DMSO:water (≤10% v/v) for stock solutions. For biological assays, dilute with buffered solutions (PBS, pH 7.4) to maintain stability .

- Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HPBCD) can encapsulate the hydrophobic piperidine-sulfonyl group, improving solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.